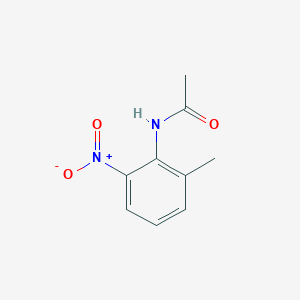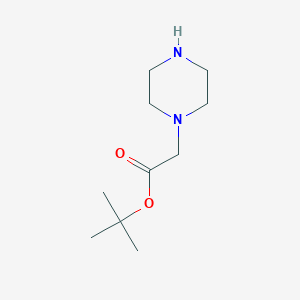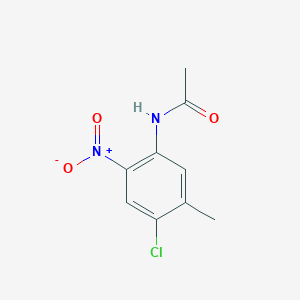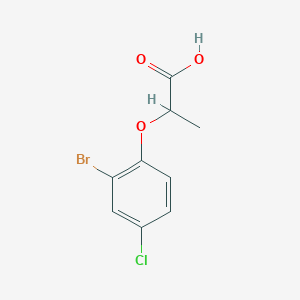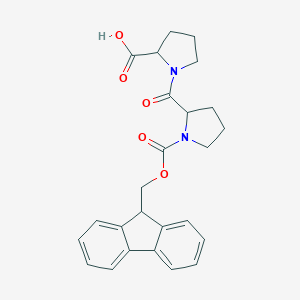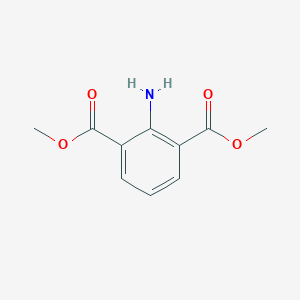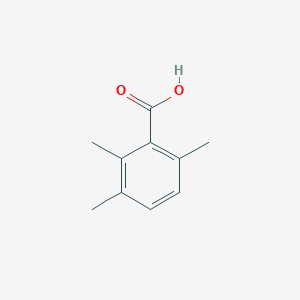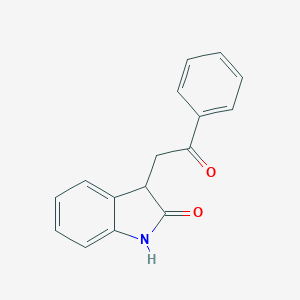
3-(2-Oxo-2-phenylethyl)indolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Oxo-2-phenylethyl)indolin-2-one, also known as Oxindole, is a heterocyclic organic compound that has been widely studied for its potential applications in various fields of science. Oxindole is a derivative of indole, a naturally occurring compound that is found in many plants and animals.
Mécanisme D'action
The mechanism of action of 3-(2-Oxo-2-phenylethyl)indolin-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 3-(2-Oxo-2-phenylethyl)indolin-2-one has been shown to inhibit the activity of various enzymes, including tyrosine kinases, topoisomerases, and phosphodiesterases. 3-(2-Oxo-2-phenylethyl)indolin-2-one has also been shown to bind to certain receptors, such as the serotonin 5-HT1A receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects:
3-(2-Oxo-2-phenylethyl)indolin-2-one has been found to exhibit a wide range of biochemical and physiological effects. 3-(2-Oxo-2-phenylethyl)indolin-2-one derivatives have been shown to have anticancer activity by inducing apoptosis and inhibiting cell proliferation. 3-(2-Oxo-2-phenylethyl)indolin-2-one has also been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 3-(2-Oxo-2-phenylethyl)indolin-2-one has been shown to have antimicrobial activity against various bacteria and fungi. 3-(2-Oxo-2-phenylethyl)indolin-2-one has also been found to have antiviral activity against certain viruses, such as the human immunodeficiency virus (HIV).
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-Oxo-2-phenylethyl)indolin-2-one has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, 3-(2-Oxo-2-phenylethyl)indolin-2-one also has some limitations, such as its low solubility in water and its tendency to form aggregates in solution. These limitations can make it difficult to study the biochemical and physiological effects of 3-(2-Oxo-2-phenylethyl)indolin-2-one in vivo.
Orientations Futures
There are several future directions for the study of 3-(2-Oxo-2-phenylethyl)indolin-2-one and its derivatives. One direction is the development of new synthetic methods for 3-(2-Oxo-2-phenylethyl)indolin-2-one derivatives with improved biological activity and solubility. Another direction is the investigation of the mechanism of action of 3-(2-Oxo-2-phenylethyl)indolin-2-one and its derivatives, particularly their interactions with enzymes and receptors in the body. Finally, the potential clinical applications of 3-(2-Oxo-2-phenylethyl)indolin-2-one derivatives, such as their use as anticancer or anti-inflammatory agents, should be further explored.
Méthodes De Synthèse
3-(2-Oxo-2-phenylethyl)indolin-2-one can be synthesized through various methods, including the Bischler-Napieralski reaction, the Gassman indole synthesis, and the Fischer indole synthesis. The Bischler-Napieralski reaction involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst. The Gassman indole synthesis involves the reaction of an aryl hydrazine with an α,β-unsaturated ketone. The Fischer indole synthesis involves the reaction of a phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Applications De Recherche Scientifique
3-(2-Oxo-2-phenylethyl)indolin-2-one has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, organic chemistry, and materials science. 3-(2-Oxo-2-phenylethyl)indolin-2-one derivatives have been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antitumor properties. 3-(2-Oxo-2-phenylethyl)indolin-2-one has also been used as a building block for the synthesis of various organic compounds, such as chiral ligands, fluorescent dyes, and polymers.
Propriétés
Numéro CAS |
842-27-3 |
|---|---|
Nom du produit |
3-(2-Oxo-2-phenylethyl)indolin-2-one |
Formule moléculaire |
C16H13NO2 |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
3-phenacyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C16H13NO2/c18-15(11-6-2-1-3-7-11)10-13-12-8-4-5-9-14(12)17-16(13)19/h1-9,13H,10H2,(H,17,19) |
Clé InChI |
JOHSNURDMNSIER-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CC2C3=CC=CC=C3NC2=O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CC2C3=CC=CC=C3NC2=O |
Autres numéros CAS |
842-27-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




